Sodium dodecylbenzenesulphonate

Catalog No.
S1795189
CAS No.
25155-30-0
M.F
C18H29NaO3S
M. Wt
348.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium dodecylbenzenesulphonate

CAS Number

25155-30-0

Product Name

Sodium dodecylbenzenesulphonate

Molecular Formula

C18H29NaO3S

Molecular Weight

348.48

Synonyms

ALKYLARYL SULFONATE;ALKYLBENZENESULFONIC ACID SODIUM SALT;DODECYLBENZENE SODIUM SULFONATE;DODECYLBENZENESULPHONIC ACID SODIUM SALT;DODECYLBENZENESULFONIC ACID SODIUM SALT;DODECENE-1 LAS;DDBS;LAS-C12
  • Ecotoxicology: Studies examine the impact of SDBS on various aquatic organisms, including fish, invertebrates, and algae. These studies assess the toxicity levels and potential harm to ecosystems [].
  • Biodegradation: Research explores the breakdown of SDBS by microorganisms in the environment. Understanding the rate and efficiency of biodegradation helps predict its environmental persistence [].

Applications in Material Science Research

SDBS finds use in material science research for its properties as a surfactant.

  • Micelle Formation: SDBS forms micelles, which are spherical structures with unique properties. Researchers study micelle formation and its applications in areas like drug delivery and material synthesis [].
  • Surface Modification: SDBS can modify the surface properties of materials. This allows researchers to investigate its use in applications like improving compatibility between different materials or altering surface wettability [].

Applications in Analytical Chemistry Research

SDBS is a useful tool in analytical chemistry research due to its interaction with various substances.

  • Electrochemical Studies: SDBS can be used in conjunction with electrode techniques to study the behavior of ions and molecules in solution [].
  • Separation Science: Researchers utilize SDBS in techniques like chromatography to separate and analyze mixtures of various components [].

Sodium dodecylbenzenesulphonate is an anionic surfactant with the chemical formula C₁₂H₂₅C₆H₄SO₃Na and a molecular weight of 348.48 g/mol. It appears as a white to light yellow powder or flakes, which are soluble in water, forming a translucent solution. The compound features a long hydrophobic dodecyl chain and a hydrophilic benzene ring, contributing to its excellent surface activity and stability in various conditions, including alkaline and hard water environments .

As a surfactant, SDBS functions by lowering the surface tension of water. This allows water to spread more easily and penetrate surfaces, enhancing its cleaning ability. The mechanism involves SDBS molecules adsorbing at the water-oil interface, with the hydrophilic head group interacting with water and the hydrophobic tail oriented towards the oil phase. This disrupts the intermolecular forces between oil molecules, facilitating their dispersion in water [].

In scientific research, SDBS can form various self-assembled structures, such as micelles and vesicles. Micelles are spherical aggregates with the hydrophobic tails oriented inwards and the hydrophilic heads facing outwards, encapsulating hydrophobic molecules in their core. Vesicles are similar structures with a bilayer membrane surrounding an aqueous core, allowing for the encapsulation of both hydrophobic and hydrophilic molecules. These self-assembled structures play a role in drug delivery research by encapsulating drugs and facilitating their transport into cells [].

Here are some safety considerations:

  • Skin and eye irritation: Although generally mild, prolonged or repeated exposure can cause irritation.
  • Biodegradability: Early generation SDBS formulations were not readily biodegradable, raising environmental concerns. However, modern SDBS formulations are typically designed to be more biodegradable [].

The synthesis of sodium dodecylbenzenesulphonate involves several key reactions:

  • Alkylation: Benzene is reacted with dodecene to produce dodecylbenzene through Friedel-Crafts alkylation.
  • Sulfonation: Dodecylbenzene is then sulfonated using sulfur trioxide or chlorosulfonic acid, resulting in dodecylbenzene sulfonic acid.
  • Neutralization: The sulfonic acid is neutralized with sodium hydroxide to yield sodium dodecylbenzenesulphonate .

These reactions can be influenced by temperature, concentration of reactants, and the type of sulfonating agent used, leading to various side reactions such as the formation of sulfones or polysulfonic acids if conditions are not carefully controlled .

The primary synthesis methods for sodium dodecylbenzenesulphonate include:

  • Electrophilic Substitution: Involves sulfonation of dodecylbenzene through electrophilic attack on the benzene ring.
  • Friedel-Crafts Alkylation: Utilizes strong acids as catalysts for the alkylation step.
  • Chlorosulfonic Acid Method: A rapid method that yields high purity but poses safety concerns due to the release of hydrogen chloride .

The choice of method affects the yield and purity of the final product, with careful control necessary to minimize side reactions.

Sodium dodecylbenzenesulphonate has diverse applications:

  • Detergents: Commonly used in household and industrial cleaning products due to its surfactant properties.
  • Stabilizer: Acts as a stabilizer for dispersions in nanotechnology, particularly in suspending carbon nanotubes and graphene nanoflakes .
  • Biocides: Utilized in formulations requiring antibacterial action.
  • Industrial Uses: Employed in various industries including leather processing, cement production, and as an emulsifying agent in pesticides .

Research has shown that sodium dodecylbenzenesulphonate interacts effectively with polymers such as poly(vinyl pyrrolidone), enhancing micellization processes. Studies have demonstrated its role in improving the solubility and stability of various compounds in solution, which is critical for applications in materials science and biochemistry .

Sodium dodecylbenzenesulphonate shares structural characteristics with several related compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Sodium lauryl sulfateAnionic surfactantMore commonly used; derived from lauric acid
Sodium octyl sulfateAnionic surfactantShorter alkyl chain; different solubility profile
Linear alkylbenzene sulfonatesAnionic surfactantVarying alkyl chain lengths; different biodegradability
Sodium dodecylbenzenesulfonateAnionic surfactantLong-chain structure; better biodegradability compared to branched isomers

Sodium dodecylbenzenesulphonate is unique due to its balance between hydrophobicity and hydrophilicity, making it particularly effective in cleaning applications while being more biodegradable than many branched counterparts .

Dates

Modify: 2023-08-15

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